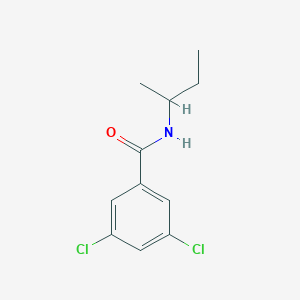![molecular formula C15H14BrNO4S B263390 Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B263390.png)
Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate, also known as BPSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. BPSA is a sulfonamide-based compound that contains a benzene ring and a bromophenyl group.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histones. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, which may explain the anticancer activity of this compound.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent and -independent pathways. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. This compound has been shown to disrupt the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit the growth of bacterial and fungal pathogens by disrupting their cell membranes.
Advantages and Limitations for Lab Experiments
Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate has several advantages for lab experiments, including its high potency and selectivity against cancer cells and pathogens. This compound is also relatively easy to synthesize and has a low toxicity profile. However, this compound has some limitations, including its poor solubility in aqueous solutions, which may limit its use in some experiments. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the research and development of Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to develop more potent and selective derivatives of this compound for various applications. Another direction is to explore the potential of this compound as a scaffold for the development of new drugs for the treatment of neurological disorders. Finally, the development of new methods for the synthesis of this compound and its derivatives may lead to the discovery of new compounds with improved properties.
Synthesis Methods
The synthesis of Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate involves the reaction of 3-bromobenzenesulfonyl chloride with ethyl 4-aminobenzoate in the presence of a base such as triethylamine. The reaction produces this compound as a white solid with a yield of approximately 60%.
Scientific Research Applications
Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its antibacterial and antifungal properties. In addition, this compound has been explored as a potential scaffold for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease.
properties
Molecular Formula |
C15H14BrNO4S |
|---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
ethyl 4-[(3-bromophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C15H14BrNO4S/c1-2-21-15(18)11-6-8-13(9-7-11)17-22(19,20)14-5-3-4-12(16)10-14/h3-10,17H,2H2,1H3 |
InChI Key |
VFBJJBNQZHYYIN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Cyanomethyl)(phenyl)amino]benzoic acid](/img/structure/B263316.png)

![[4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone](/img/structure/B263319.png)
![4-[(2-Cyclohexylethoxy)methyl]piperidine](/img/structure/B263324.png)

![Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B263327.png)



![Tert-butyl [4-(2-ethoxyethoxy)phenyl]carbamate](/img/structure/B263348.png)

